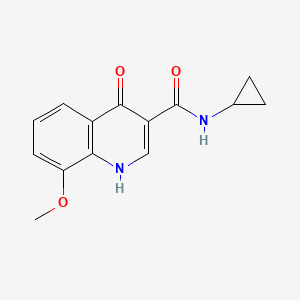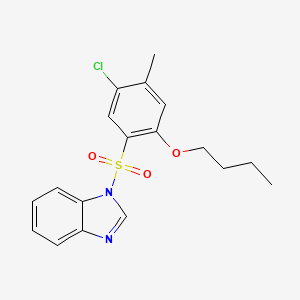![molecular formula C24H28FN3O B15105790 N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B15105790.png)
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry. This compound features a unique structure combining a benzylpiperidine moiety with a fluoroindole group, making it a subject of interest for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the benzylpiperidine and fluoroindole intermediates. The final coupling reaction is often facilitated by a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) to form the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, particularly at the indole and piperidine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Industry: It can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets, such as muscarinic receptors. The compound acts as an antagonist at these receptors, modulating their activity and influencing various physiological processes . The pathways involved include signal transduction mechanisms that are critical for neurological function.
類似化合物との比較
Similar Compounds
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: This compound shares a similar piperidine structure but differs in the attached heterocyclic group.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Another compound with an indole moiety, but with different substituents.
Uniqueness
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoro-1H-indol-1-yl)acetamide is unique due to its specific combination of a benzylpiperidine and a fluoroindole group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C24H28FN3O |
|---|---|
分子量 |
393.5 g/mol |
IUPAC名 |
N-[2-(1-benzylpiperidin-4-yl)ethyl]-2-(6-fluoroindol-1-yl)acetamide |
InChI |
InChI=1S/C24H28FN3O/c25-22-7-6-21-11-15-28(23(21)16-22)18-24(29)26-12-8-19-9-13-27(14-10-19)17-20-4-2-1-3-5-20/h1-7,11,15-16,19H,8-10,12-14,17-18H2,(H,26,29) |
InChIキー |
JFYHMQDHYGHLRE-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CCNC(=O)CN2C=CC3=C2C=C(C=C3)F)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B15105744.png)

methanone](/img/structure/B15105764.png)
![Ethyl 2-{[({5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B15105768.png)
![N-[2-(tetrahydrofuran-2-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B15105772.png)


![1H-Indole-5-carboxamide, N-[2-(2-methoxyphenoxy)ethyl]-1-methyl-](/img/structure/B15105812.png)
![N-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B15105818.png)
![methyl [8-(azepan-1-ylmethyl)-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B15105821.png)
![4-[(2,4,5-Trichlorophenyl)sulfonyl]morpholine](/img/structure/B15105834.png)
